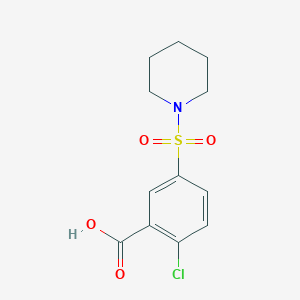

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

Beschreibung

The exact mass of the compound 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLZKQOCUAPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354282 | |

| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109029-95-0 | |

| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid literature review

An In-depth Technical Guide to 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

Introduction

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a chloro group and a piperidine-1-sulfonyl moiety. Its molecular formula is C₁₂H₁₄ClNO₄S.[1] This compound belongs to the sulfonamide class of molecules, which are of significant interest in medicinal chemistry. The presence of the sulfonamide group is noteworthy for its association with antibacterial properties.[1]

The unique structural features of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid make it a versatile building block in the development of new pharmaceutical agents.[1] The interplay of the chloro, sulfonyl, and carboxylic acid functional groups allows for a range of chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of its synthesis, properties, and known applications, with a focus on its potential in drug discovery and development.

Synthesis and Mechanism

The synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid can be approached through several routes. A common strategy involves the chlorosulfonylation of 2-chlorobenzoic acid, followed by amidation with piperidine. A detailed protocol for a related synthesis is described in U.S. Patent 3,879,402, which outlines the preparation of various 2-chloro-5-sulfamoylbenzoic acids.[2]

A plausible and efficient synthetic pathway is a two-step process starting from 2-chlorobenzoic acid.

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

The first step is the electrophilic aromatic substitution reaction of 2-chlorobenzoic acid with chlorosulfonic acid. The ortho- and para-directing chloro group on the benzoic acid ring favors the substitution at the position para to the chloro group and meta to the deactivating carboxylic acid group. Heating the reaction mixture drives the reaction to completion.

Step 2: Synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

The resulting 2-chloro-5-chlorosulfonylbenzoic acid is a reactive intermediate that can readily undergo nucleophilic substitution with an amine. The addition of piperidine to this intermediate results in the formation of the desired sulfonamide bond, yielding 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid.

The overall synthetic workflow can be visualized as follows:

Sources

An In-Depth Technical Guide to the Derivatives of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid: Synthesis, Pharmacological Profile, and Structure-Activity Relationships

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a multifaceted chemical entity that serves as a pivotal building block in the landscape of modern drug discovery.[1] Its unique molecular architecture, which combines a chlorinated benzoic acid, a sulfonamide linker, and a piperidine ring, provides a rich platform for chemical modification and the exploration of diverse biological activities. The inherent properties of this scaffold, particularly the antibacterial nature of the sulfonamide group and the potential for nucleophilic substitution at the chloro-position, have made it an attractive starting point for the development of novel therapeutic agents.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, pharmacological activities, and structure-activity relationships (SAR) of this important class of compounds.

Physicochemical Properties of the Core Molecule

A thorough understanding of the parent molecule is essential for the rational design of its derivatives.

| Property | Value | Source |

| CAS Number | 109029-95-0 | [1] |

| Molecular Formula | C₁₂H₁₄ClNO₄S | [1] |

| Molecular Weight | 303.76 g/mol | [1] |

| IUPAC Name | 2-chloro-5-(piperidine-1-sulfonyl)benzoic acid | PubChem |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | PubChem |

| Aqueous Solubility | >45.6 µg/mL (at pH 7.4) | PubChem |

Synthetic Pathways and Methodologies

The synthesis of 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Core Synthesis: A Two-Step Approach

A common and efficient method for the synthesis of the core molecule involves a two-step process starting from 2-chlorobenzoic acid.

Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid

The initial and critical step is the introduction of a chlorosulfonyl group onto the benzoic acid ring. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Caption: Final step in the synthesis of the core molecule.

Experimental Protocol: Synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic Acid

Self-Validating Rationale: This protocol is constructed based on established methodologies for the reaction of sulfonyl chlorides with amines, ensuring a high probability of success. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing with the piperidine nucleophile.

-

Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (2.5 equivalents) to the solution, followed by the dropwise addition of piperidine (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. [1]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid.

Derivatization Strategies

The 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid scaffold offers several points for chemical modification to generate a library of derivatives for SAR studies.

Caption: Key sites for the derivatization of the core molecule.

-

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters or amides. Esterification can be achieved using standard methods such as Fischer esterification, while amide formation can be accomplished by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) followed by reaction with a primary or secondary amine.

-

Substitution on the Piperidine Ring: A variety of substituted piperidines can be used in the sulfonamide formation step to explore the steric and electronic requirements of the binding pocket of a biological target.

-

Substitution of the Chlorine Atom: The chloro group on the aromatic ring can be replaced by other nucleophiles under appropriate conditions, allowing for the introduction of a wide range of functional groups. [1]

Pharmacological Profile and Biological Activities

Derivatives of 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid have been investigated for a range of biological activities, with the most prominent being their antimicrobial effects.

Antibacterial Activity: Mechanism of Action

The sulfonamide group is a well-established pharmacophore in antibacterial drugs. These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). [2]This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid synthesis, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria.

Caption: Mechanism of action of sulfonamide-based antibacterial agents.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for a broad range of 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid derivatives is not extensively published in a single study, we can infer key relationships from studies on related sulfonamide-containing compounds.

-

Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring can significantly impact antibacterial activity. For instance, in a series of novel sulfonamides, introducing a bulky lipophilic substituent at the para position of a phenyl ring was found to significantly increase activity against Staphylococcus aureus. [3]* Sulfonamide Moiety: The sulfonamide linkage is essential for the antibacterial activity, as it mimics the p-aminobenzoic acid (PABA) substrate of DHPS.

-

Piperidine Ring Modifications: Alterations to the piperidine ring can influence the compound's lipophilicity and steric bulk, which in turn can affect its ability to bind to the target enzyme and its pharmacokinetic properties.

Table of Antimicrobial Activity for Related Sulfonamide Derivatives:

| Compound | Target Organism | MIC (µmol/L) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 | [4] |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 | [4] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 | [4] |

Note: These compounds are structurally related but not direct derivatives of the core topic molecule. This data is presented to illustrate the potential for potent antimicrobial activity within this class of compounds.

Other Biological Activities

Beyond their antibacterial properties, derivatives of this scaffold have shown promise in other therapeutic areas:

-

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors. [5]Derivatives of 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid could potentially be developed as inhibitors of various carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma, epilepsy, and some types of cancer.

-

Anticancer Activity: Some sulfonamide derivatives have demonstrated anticancer activity. [6]For example, certain sulfonamides have been shown to inhibit the proliferation of lung cancer cells. [5]The development of derivatives of 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid could lead to novel anticancer agents.

Analytical Characterization

The structural elucidation and purity assessment of 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid and its derivatives are typically performed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the piperidine ring, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7-8.5 ppm). The piperidine protons would resonate in the upfield region, with those adjacent to the nitrogen being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the piperidine carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹)

-

S=O stretches of the sulfonamide (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹)

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.

Conclusion and Future Perspectives

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid represents a privileged scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents, particularly in the realm of antimicrobials. The synthetic accessibility and multiple points for derivatization make it an ideal starting point for the generation of compound libraries for high-throughput screening. Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a diverse library of derivatives with systematic modifications at the carboxylic acid, piperidine, and aromatic ring positions will be crucial for elucidating detailed structure-activity relationships.

-

Exploration of novel biological targets: While the antibacterial activity is well-founded, further investigation into the potential of these derivatives as inhibitors of other enzymes (e.g., carbonic anhydrases, kinases) and as modulators of various receptors is warranted.

-

Pharmacokinetic profiling: Promising lead compounds should be subjected to in-depth pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their development as viable drug candidates.

By leveraging the chemical tractability and inherent biological potential of the 2-chloro-5-(piperidine-1-sulfonyl)-benzoic acid core, the scientific community is well-positioned to uncover novel and effective treatments for a range of diseases.

References

- Zábranská, V., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 54, 546-556.

-

PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

- Shi, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736.

- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (U.S. Patent No. 3,879,402). Washington, DC: U.S.

- Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1641.

- Khalid, H., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Retrieved from [Link]

- Di Micco, S., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.

- Supuran, C. T., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(24), 16206.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonamides with proven anticancer activity. Retrieved from [Link]

- Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry, 23(6), 607-613.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Fesat, H., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(24), 14631-14646.

- Monti, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.

- Sani, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(11), 2739.

- Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants against Escherichia coli. Journal of Applied Pharmaceutical Science, 12(7), 136-145.

- Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-739.

- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.

-

ResearchGate. (n.d.). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid as a Pharmaceutical Intermediate

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a key pharmaceutical intermediate characterized by its unique trifunctional chemical architecture: a chlorinated benzoic acid, a sulfonamide linker, and a piperidine ring. This combination of features makes it a highly valuable building block in the synthesis of a diverse range of therapeutic agents. The piperidine moiety can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability, while the sulfonamide group is a well-established pharmacophore known for its antibacterial properties.[1] The chlorinated benzoic acid core provides a reactive handle for further molecular elaboration, allowing for the construction of complex drug molecules.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important intermediate. The protocols provided herein are based on established chemical principles and are designed to be both reproducible and scalable.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO₄S | [1] |

| Molecular Weight | 303.76 g/mol | [1] |

| Appearance | Off-white to white crystalline solid | Internal Data |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols; sparingly soluble in water. | [1] |

| Melting Point | Typically in the range of 185-195 °C, but can vary with purity. | Internal Data |

Synthetic Protocols: From Starting Materials to Final Intermediate

The synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and reliable synthetic route proceeds via the formation of an amino-sulfonamide precursor, followed by a Sandmeyer-type reaction to introduce the chloro group.

Overall Synthetic Workflow

Caption: Synthetic pathway for 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid.

Protocol 1: Synthesis of 2-Amino-5-(piperidine-1-sulfonyl)benzoic acid

This initial two-step protocol involves the chlorosulfonation of anthranilic acid followed by amination with piperidine.

Step 1a: Chlorosulfonation of Anthranilic Acid

-

Rationale: This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The amino group of anthranilic acid is a strong activating group, directing the substitution to the para position.

-

Materials:

-

Anthranilic acid (1.0 eq)

-

Chlorosulfonic acid (5.5 eq)[2]

-

Ice

-

-

Procedure:

-

In a fume hood, carefully add anthranilic acid (e.g., 5.5 g, 0.04 mol) in small portions to chlorosulfonic acid (e.g., 15 mL, 0.22 mol) with stirring. The reaction is exothermic and releases HCl gas.

-

Heat the reaction mixture to 80 °C for 1 hour.[2]

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice (e.g., 100 mL).[2]

-

The product, 2-amino-5-chlorosulfonylbenzoic acid, will precipitate as a gum or solid. Decant the aqueous layer. The crude product is often used immediately in the next step without further purification.[2]

-

Step 1b: Amination with Piperidine

-

Rationale: The highly reactive sulfonyl chloride is readily attacked by the nucleophilic piperidine to form the stable sulfonamide. A base is used to neutralize the HCl generated during the reaction.

-

Materials:

-

Crude 2-amino-5-chlorosulfonylbenzoic acid from Step 1a

-

Piperidine (1.1 eq)

-

Triethylamine or Sodium Hydroxide (as base)

-

Acetone or Dichloromethane (as solvent)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve piperidine and a suitable base (e.g., triethylamine) in a solvent like dichloromethane.

-

Add the crude 2-amino-5-chlorosulfonylbenzoic acid to this solution and stir at room temperature for 4-6 hours.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Acidify the residue with hydrochloric acid to precipitate the product, 2-amino-5-(piperidine-1-sulfonyl)benzoic acid.

-

Filter the solid, wash with water, and dry.

-

Protocol 2: Diazotization and Chlorination (Sandmeyer Reaction)

This final step converts the amino group to a chloro group via a diazonium salt intermediate.

-

Rationale: The Sandmeyer reaction is a classic method for replacing an amino group on an aromatic ring. The amino group is first converted to a diazonium salt, which is a good leaving group and can be displaced by a variety of nucleophiles, in this case, chloride ions from a copper(I) chloride catalyst.

-

Materials:

-

2-Amino-5-(piperidine-1-sulfonyl)benzoic acid (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl) (catalytic amount)

-

Ice

-

-

Procedure:

-

Suspend 2-amino-5-(piperidine-1-sulfonyl)benzoic acid (e.g., 1.8 g, 5 mmol) in a mixture of ice (e.g., 25 g) and concentrated HCl (e.g., 25 mL of 12N HCl).[2]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 380 mg, 5.5 mmol) in water (e.g., 3 mL) dropwise, ensuring the temperature remains below 5 °C.[1][2]

-

Stir the mixture at 0-5 °C for 20-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (e.g., 740 mg, 5.5 mmol) in concentrated HCl.[2]

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, then heat gently (e.g., to 50 °C) for 15 minutes to ensure complete reaction.[2]

-

Cool the mixture. The crude 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid will precipitate.

-

Filter the crude product, wash with cold water, and dry.

-

Purification Protocol

-

Rationale: Purification is essential to remove unreacted starting materials, by-products (such as the corresponding hydroxy-benzoic acid from the reaction of the diazonium salt with water), and regioisomers.

-

Methods:

-

Recrystallization: This is an effective method for removing most impurities. A suitable solvent system is an ethanol/water mixture (e.g., 3:1 v/v), which should yield a product with >98% purity as determined by HPLC.[1]

-

Column Chromatography: For very high purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane (e.g., 10-50%) is a typical eluent system.[1][2] This method is particularly useful for removing isomeric impurities.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is necessary to confirm the identity and purity of the synthesized intermediate.

Analytical Workflow

Caption: A typical analytical workflow for quality control.

| Technique | Parameters | Expected Results |

| HPLC (Purity) | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)Flow Rate: 1.0 mL/minDetection: UV at 235 nm | A single major peak corresponding to the product, with purity typically >98%. |

| LC-MS (Identity) | Coupled to an ESI source. | [M-H]⁻: ~302.04 m/z[M+H]⁺: ~304.05 m/z |

| ¹H NMR | Solvent: DMSO-d₆Reference: TMS at 0.00 ppm | Aromatic protons in the 7.5-8.0 ppm region. Piperidine protons in the 1.5-3.0 ppm region. Carboxylic acid proton >10 ppm (broad). |

| ¹³C NMR | Solvent: DMSO-d₆ | Signals for aromatic carbons, piperidine carbons, and the carboxyl carbon (~165-170 ppm). |

Applications in Pharmaceutical Synthesis

The primary utility of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid lies in its role as a precursor to biologically active molecules. The structural features of this intermediate are often retained in the final drug, contributing to its therapeutic effect.

Case Study: Synthesis of Hypolipidemic Agents

A notable application is in the synthesis of hypolipidemic agents. For instance, a very close analog, Tibric Acid (rel-2-Chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]benzoic acid), has been studied for its ability to lower serum cholesterol and triglyceride levels.[3] The mechanism of action for such compounds often involves the modulation of nuclear transcription factors like peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.[1]

Potential in Antibacterial Drug Development

The sulfonamide moiety is a classic antibacterial pharmacophore. It acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] Therefore, 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is an attractive starting material for the development of novel antibacterial agents. The piperidine ring can be further functionalized to optimize binding to the target enzyme or to improve the drug's pharmacokinetic profile.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid and its synthetic precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all reactions, especially those involving chlorosulfonic acid and sodium nitrite, in a well-ventilated fume hood.

-

Handling Precautions:

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

-

Sulfonyl chlorides can be moisture-sensitive and are irritants. Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Diazonium salts can be explosive when isolated in a dry state. Always use them in solution and at low temperatures.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a pharmaceutical intermediate of significant value, offering a versatile platform for the synthesis of a wide array of potential therapeutic agents. Its synthesis, while requiring careful execution, is based on well-understood and scalable chemical transformations. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their drug discovery and development programs.

References

- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

- Cayen, M. N., Dubuc, J., & Dvornik, D. (1977).

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzene Sulfonyl Chloride. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | 109029-95-0 | Benchchem [benchchem.com]

- 2. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 3. Effect of tibric acid on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a key building block in the synthesis of a diverse range of biologically active molecules. Its utility in medicinal chemistry and drug development stems from the presence of multiple reactive sites that can be selectively functionalized. The electron-deficient aromatic ring, activated by the strongly electron-withdrawing sulfonyl group, makes the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at the 2-position, leading to the generation of extensive compound libraries for screening and lead optimization. This application note provides a detailed guide to the principles and practical execution of nucleophilic substitution reactions on this important scaffold.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Stepwise Pathway

The nucleophilic aromatic substitution of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid proceeds via a well-established two-step addition-elimination mechanism.[1]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing piperidine-1-sulfonyl group at the para-position, which delocalizes the negative charge.[1]

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Caption: General mechanism of the SNAr reaction.

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for the nucleophilic substitution of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid. Specific conditions may need to be optimized for different nucleophiles.

Materials:

-

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

-

Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)

-

Base (e.g., K2CO3, NaH, or Et3N)

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (1.0 eq.).

-

Solvent and Base Addition: Add the appropriate anhydrous solvent and the selected base (see Table 1 for guidance).

-

Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid has formed, filter the mixture.

-

Carefully acidify the filtrate (or the reaction mixture if no solid formed) with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted benzoic acid derivative.

Reaction Conditions for Various Nucleophiles

The choice of solvent, base, and reaction temperature is critical for the success of the nucleophilic substitution reaction. The following table provides a summary of typical conditions for different classes of nucleophiles.

| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Product |

| Amines | Aniline | DMF | K2CO3 | 100-120 | 4-8 | 2-(Phenylamino)-5-(piperidine-1-sulfonyl)benzoic acid |

| Benzylamine | DMSO | Et3N | 80-100 | 6-12 | 2-(Benzylamino)-5-(piperidine-1-sulfonyl)benzoic acid | |

| Thiols | Thiophenol | DMF | NaH | 25-50 | 2-4 | 2-(Phenylthio)-5-(piperidine-1-sulfonyl)benzoic acid |

| Ethanethiol | THF | K2CO3 | 60 | 4-6 | 2-(Ethylthio)-5-(piperidine-1-sulfonyl)benzoic acid | |

| Alkoxides | Sodium methoxide | Methanol | - | Reflux | 8-16 | 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid |

| Sodium ethoxide | Ethanol | - | Reflux | 8-16 | 2-Ethoxy-5-(piperidine-1-sulfonyl)benzoic acid |

Experimental Workflow

Caption: General experimental workflow for the nucleophilic substitution reaction.

Characterization of Products

The successful synthesis of the desired substituted benzoic acid derivatives can be confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The disappearance of the proton signal corresponding to the C-H adjacent to the chlorine and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and can also be used to monitor the progress of the reaction.

References

-

Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]

- Preparation of 2-chloro-5-aminobenzoic acid.

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic substitutions and reactive cysteines. ResearchGate. [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

-

How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

-

SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

-

Reactions of thiols and sulfides. YouTube. [Link]

-

Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

-

Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

-

Decarboxylative ipso Amination of Activated Benzoic Acids. ResearchGate. [Link]

-

Acid-Catalyzed Nucleophilic Aromatic Substitution: Experimental and Theoretical Exploration of a Multistep Mechanism. ResearchGate. [Link]

-

Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. Acta Crystallographica Section E. [Link]

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Safe Handling of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (CAS No. 109029-95-0).[1] As a compound with significant potential in medicinal chemistry, understanding its hazardous properties and implementing robust safety protocols is paramount for the protection of laboratory personnel and the environment.[1] Lacking a specific, comprehensive Material Safety Data Sheet (MSDS), this guide synthesizes safety data from structurally related compounds, including chlorinated aromatic compounds, sulfonyl chlorides, and benzoic acid derivatives, to establish a framework for safe laboratory practices. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety through a deep understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a multifaceted molecule, with its potential hazards stemming from its constituent functional groups: a chlorinated aromatic ring, a piperidine-1-sulfonyl group, and a benzoic acid moiety.[1] A thorough risk assessment is the foundation of safe handling.

Structural Basis of Potential Hazards

-

Chlorinated Aromatic Compound: Halogenated aromatic compounds can exhibit toxicity and may be persistent in the environment. It is prudent to handle them with care to minimize exposure.[2]

-

Sulfonyl Moiety: While the provided search results do not offer specific information on piperidine-1-sulfonyl groups, sulfonyl chlorides are known to be reactive.[3][4] Although this compound is not a sulfonyl chloride, caution is warranted.

-

Benzoic Acid Derivative: Benzoic acid and its derivatives can cause skin, eye, and respiratory irritation.[5][6][7][8][9][10] Prolonged or repeated exposure may lead to target organ damage.[5]

Anticipated Health Effects

Based on the hazards of related compounds, exposure to 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid could potentially lead to:

-

Skin and Eye Irritation/Damage: Direct contact may cause irritation, redness, or a burning sensation.[8][9] More severe exposure could lead to serious eye damage.[6]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, causing coughing and shortness of breath.[8][9][10]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO₄S | [1] |

| Molecular Weight | 303.76 g/mol | [1] |

| Melting Point | 148 - 151 °C | [12] |

| Appearance | Beige powder/solid | [12] |

| Solubility | No information available | [12] |

Hierarchy of Controls

To mitigate the identified risks, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures.

Caption: Hierarchy of controls applied to handling the target compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and ensure laboratory safety.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

-

Ventilation: Ensure adequate general laboratory ventilation.[3][8]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2][3] A face shield should be worn when there is a significant risk of splashes.[2]

-

Skin and Body Protection: A laboratory coat must be worn and fully fastened.[2] For larger quantities or when there is a higher risk of skin contact, chemical-resistant aprons or coveralls are recommended.[2]

-

Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are generally suitable for incidental contact.[13] Always inspect gloves for tears or punctures before use and change them frequently.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be made by a qualified safety professional.[2]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must receive comprehensive training on the hazards, safe handling procedures, and emergency protocols for this compound before commencing any work.[14]

-

Designated Work Areas: Clearly demarcate areas where this compound is handled and stored.[15]

-

Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6][11][16] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][6][8][11]

Storage

-

Store in a tightly closed, properly labeled container.[3][17]

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

Experimental Protocol: Synthesis of an Amide Derivative

This hypothetical protocol outlines the synthesis of an amide derivative from 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, integrating key safety steps.

Caption: A typical experimental workflow involving the target compound.

Step-by-Step Methodology:

-

Preparation and Weighing:

-

Causality: To prevent inhalation of fine particles, all weighing and handling of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure.

-

Protocol: Don appropriate PPE (lab coat, safety glasses, and nitrile gloves). Carefully weigh the required amount of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid onto a tared weigh boat inside a chemical fume hood.

-

-

Dissolution:

-

Causality: To avoid splashes and ensure controlled dissolution, add the solid to the solvent slowly.

-

Protocol: In the fume hood, place the reaction vessel containing a stir bar in a secondary container. Slowly add the weighed compound to the anhydrous solvent (e.g., dichloromethane or DMF) with stirring.

-

-

Reaction:

-

Causality: Amine addition and coupling reactions can be exothermic. Slow addition and potential cooling are necessary to control the reaction rate.

-

Protocol: While stirring, slowly add the desired amine and coupling agent (e.g., EDC/HOBt) to the reaction mixture. If necessary, use an ice bath to maintain the desired temperature.

-

-

Monitoring:

-

Causality: Regular monitoring prevents unnecessary exposure by minimizing the duration of the reaction.

-

Protocol: Periodically take small aliquots from the reaction mixture using a micropipette to monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

-

Aqueous Workup:

-

Causality: Quenching the reaction and performing an aqueous wash can generate heat and potential splashes. This should be done carefully in the fume hood.

-

Protocol: Once the reaction is complete, slowly add the reaction mixture to a separatory funnel containing an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) to quench the reaction and remove water-soluble byproducts.

-

-

Extraction and Drying:

-

Causality: Using a separatory funnel involves the risk of pressure buildup and leaks. Proper technique is crucial.

-

Protocol: Extract the aqueous layer with an appropriate organic solvent. Vent the separatory funnel frequently. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification and Characterization:

-

Causality: Column chromatography involves larger volumes of solvents and the handling of the purified compound. All steps should remain within the fume hood.

-

Protocol: Purify the crude product by flash column chromatography. Collect the fractions containing the desired product and concentrate them using a rotary evaporator. Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

-

-

Waste Disposal:

-

Causality: Improper disposal can lead to environmental contamination and pose a risk to others.

-

Protocol: Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled hazardous waste containers according to institutional guidelines.[2]

-

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

Spills

-

Minor Spill (contained within the fume hood):

-

Major Spill (outside of the fume hood):

Personal Exposure

Caption: Decision-making workflow for personal exposure incidents.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.[5][6][9]

-

Skin Contact: Remove contaminated clothing immediately.[5][20] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[5]

-

Inhalation: Move the affected person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5][10]

Conclusion

While 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid holds promise in research and development, its safe use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, risk assessment, and the hierarchy of controls into all laboratory operations, researchers can minimize their risk of exposure and foster a robust safety culture.

References

- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.

-

Chemos GmbH & Co. KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

- Merck Millipore. (n.d.). Safety Data Sheet.

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

-

New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | 109029-95-0 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. chemos.de [chemos.de]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. ehs.com [ehs.com]

- 9. nj.gov [nj.gov]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. osha.gov [osha.gov]

- 15. jefferson.edu [jefferson.edu]

- 16. nj.gov [nj.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

Troubleshooting & Optimization

improving the yield of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid synthesis

An essential building block in pharmaceutical development, 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is crucial for creating novel therapeutics, particularly those targeting bacterial infections.[1] Its synthesis, while well-established, presents several challenges that can impact yield and purity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.

As Senior Application Scientists, we ground our recommendations in both fundamental chemical principles and practical, field-tested experience. This guide explains the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My yield is very low after the first step—the chlorosulfonation of 2-chlorobenzoic acid. What went wrong?

Answer:

Low yield in the initial chlorosulfonation step is a frequent issue, typically stemming from incomplete reaction or degradation of the starting material or product. The reaction involves treating 2-chlorobenzoic acid with an excess of chlorosulfonic acid, a powerful and corrosive reagent.[2][3][4]

Possible Causes & Solutions:

-

Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas. Any moisture in your glassware or starting material will consume the reagent and decrease the efficiency of the chlorosulfonation.

-

Solution: Ensure all glassware is oven-dried immediately before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible, or one that has been securely stored. Handle 2-chlorobenzoic acid to minimize atmospheric moisture exposure.

-

-

Incorrect Reaction Temperature: The temperature for this electrophilic aromatic substitution is critical.

-

Solution: A common protocol involves heating the mixture at 90°-100° C for several hours.[2] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of unwanted byproducts. Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely.

-

-

Improper Quenching Technique: The workup is as critical as the reaction itself. The reaction mixture must be carefully quenched by pouring it slowly onto crushed ice.[2][5][6]

-

Solution: Perform the quench under vigorous stirring, ensuring the temperature of the ice/water mixture does not rise above 10°C.[2] Adding the reaction mixture too quickly can cause localized heating, leading to the hydrolysis of the desired sulfonyl chloride product back to a sulfonic acid, which is highly water-soluble and will be lost during filtration.

-

Question 2: During the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with piperidine, my final product is impure. What are the likely side products and how can I avoid them?

Answer:

The reaction of the intermediate sulfonyl chloride with piperidine is a nucleophilic acyl substitution at the sulfur atom.[1] Impurities often arise from unreacted starting materials or side reactions.

Possible Side Products & Avoidance Strategies:

-

Unreacted 2-chloro-5-(chlorosulfonyl)benzoic acid: This indicates an incomplete reaction.

-

Cause: Insufficient piperidine, inadequate reaction time, or low temperature.

-

Solution: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. The reaction is often run at room temperature for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the sulfonyl chloride has been consumed before proceeding with the workup.

-

-

Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): The sulfonyl chloride intermediate is highly susceptible to hydrolysis.

-

Cause: Presence of water in the reaction solvent or on the glassware.

-

Solution: Use an anhydrous aprotic solvent like dichloromethane.[1] Ensure your piperidine and any added base (like triethylamine) are dry.

-

-

Displacement of the 2-Chloro group: While less common, it is a potential side reaction where piperidine could displace the chloro group on the aromatic ring. This is a known concern in similar syntheses.[7]

-

Cause: High reaction temperatures or prolonged reaction times can favor this nucleophilic aromatic substitution.

-

Solution: Maintain the recommended reaction temperature (e.g., room temperature) and avoid unnecessarily long reaction times. Once TLC indicates the reaction is complete, proceed with the workup promptly.

-

Question 3: I am attempting the alternate synthesis route starting from anthranilic acid and my diazotization step is failing, resulting in a dark, tarry mixture instead of the desired product.

Answer:

The diazotization of 2-amino-5-(piperidine-1-sulfonyl)benzoic acid to form the diazonium salt, followed by a Sandmeyer reaction with CuCl to install the chloro group, is highly sensitive to temperature.[1]

Cause of Failure & Solution:

The primary cause of failure is the decomposition of the diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.

-

Strict Temperature Control: The reaction must be maintained between 0-5°C at all times.[1][8]

-

Protocol: Prepare an ice-salt bath to maintain a temperature below 0°C. Add the sodium nitrite (NaNO₂) solution dropwise to the acidic solution of your amine, ensuring the internal temperature never exceeds 5°C.[1][7]

-

Rationale: Above this temperature, the diazonium salt rapidly decomposes, leading to a complex mixture of phenolic byproducts and nitrogen gas evolution, which often results in a dark, intractable tar. The subsequent Sandmeyer reaction also requires low temperatures for optimal performance.

-

Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable synthetic route?

The most common and generally higher-yielding route involves two main steps:

-

Chlorosulfonation: Direct chlorosulfonation of 2-chlorobenzoic acid using chlorosulfonic acid.[2]

-

Amination: Reaction of the resulting 2-chloro-5-(chlorosulfonyl)benzoic acid with piperidine.[7]

This avoids the sensitive and often lower-yielding diazotization/Sandmeyer reaction sequence.[1]

Q2: How can I effectively purify the final product?

Purification is critical for obtaining a high-purity final compound.

-

Recrystallization: This is the most common method. An ethanol/water mixture (e.g., 3:1 v/v) is often effective for achieving purity greater than 98%.[1]

-

Column Chromatography: For removing stubborn impurities or regioisomeric byproducts, column chromatography using silica gel with a gradient of ethyl acetate in hexane is a reliable option.[1][7]

Q3: What safety precautions are essential when working with chlorosulfonic acid?

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available. Add the reagent slowly and in a controlled manner, especially during quenching.[2][4]

Q4: Why is a base like triethylamine sometimes used in the amination step?

The reaction of a sulfonyl chloride with an amine (like piperidine) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine is added to scavenge the HCl as it is formed, allowing the reaction to proceed to completion.[1][9]

Visualizing the Synthesis and Troubleshooting

To better understand the process, the following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.

Caption: A diagram illustrating the two-step synthesis of the target compound.

Caption: A decision tree for troubleshooting low yield in the synthesis.

Optimized Experimental Protocol

This protocol details the direct, two-step synthesis route.

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount Used |

| 2-Chlorobenzoic Acid | 156.57 g/mol | 0.1 mol | 1.0 | 15.66 g |

| Chlorosulfonic Acid | 116.52 g/mol | 0.5 mol | 5.0 | 58.26 g (33.3 mL) |

Procedure:

-

In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

-

Add 2-chlorobenzoic acid (15.66 g, 0.1 mol) to the flask.

-

Carefully and slowly add chlorosulfonic acid (33.3 mL, 0.5 mol) to the flask with stirring.

-

Heat the reaction mixture in a heating mantle to 90-100°C and maintain this temperature for 5 hours.[2]

-

Allow the mixture to cool to room temperature.

-

In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

-

Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry, ensuring the temperature of the slurry does not exceed 10°C.[2]

-

The product will precipitate as a white solid. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Dry the solid under vacuum. The typical yield for this step is around 75-80%.

Step 2: Synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount Used |

| 2-Chloro-5-(chlorosulfonyl)benzoic acid | 255.07 g/mol | 0.075 mol | 1.0 | 19.13 g |

| Piperidine | 85.15 g/mol | 0.083 mol | 1.1 | 7.07 g (8.2 mL) |

| Triethylamine | 101.19 g/mol | 0.083 mol | 1.1 | 8.4 g (11.5 mL) |

| Dichloromethane (DCM) | - | - | - | 200 mL |

Procedure:

-

Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (19.13 g, 0.075 mol) in 200 mL of anhydrous dichloromethane in a 500 mL flask.

-

Add triethylamine (11.5 mL, 0.083 mol) to the solution.

-

Cool the mixture in an ice bath and slowly add piperidine (8.2 mL, 0.083 mol) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.[1]

-

Wash the reaction mixture sequentially with 1N HCl (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product as a white crystalline solid. The expected yield after purification is 60-70%.[1]

References

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

- 2-Chloro-5-iodobenzoic acid synthesis. ChemicalBook.

- 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | 109029-95-0. Benchchem.

- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com.

- The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects.

- Process for the purification of benzoic acid.

- Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com.

- Process for preparing 2-chloro-5-formyl benzene sulphonic acid.

- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. PrepChem.com.

-

A mild and efficient reaction of amine derived sulfonate salts... Synthesis, 2009. [Link]

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

- 1. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | 109029-95-0 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 5. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 8. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Technical Support Center: Navigating Solubility Challenges with 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

Welcome to the technical support center for 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (CAS No. 109029-95-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate solubility issues but also to understand the underlying physicochemical principles, enabling you to proactively design robust experimental protocols.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid that govern its solubility. The molecule's structure, featuring a carboxylic acid group, a sulfonamide linkage, and a chlorinated aromatic ring, results in a complex solubility profile.

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₄ClNO₄S | |

| Molecular Weight | 303.76 g/mol | |

| Aqueous Solubility | >45.6 µg/mL (at pH 7.4) | [1] |

| Predicted pKa | ~3-4 | Inferred from related structures[2][3] |

The carboxylic acid moiety (pKa ~3-4) is the primary determinant of its pH-dependent solubility. At pH values significantly above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form. Conversely, at pH values below the pKa, the compound will exist predominantly in its less soluble, neutral acid form.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid for preparing a stock solution?

A1: For preparing high-concentration stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO). A similar compound, 2-chloro-5-nitrobenzoic acid, shows good solubility in DMSO[4]. While specific quantitative data for the target compound is limited, DMSO is a powerful solvent for a wide range of organic molecules[5]. For less concentrated solutions or when DMSO is not compatible with your assay, consider using an ethanol/water mixture (e.g., 3:1 v/v), as this system has been successfully used for recrystallization, indicating moderate solubility[1].

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

A2: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic stock solvent, is rapidly transferred to an aqueous buffer where its solubility is much lower. To mitigate this, you can try the following:

-

Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration in your assay.

-

Use a co-solvent in the final solution: If your experimental system allows, adding a small percentage of an organic solvent (like ethanol or propylene glycol) to your aqueous buffer can increase the solubility of your compound.

-

Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

-

Adjust the pH of the aqueous buffer: As 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is an acidic compound, increasing the pH of your aqueous buffer (e.g., to pH 7.4 or higher) will ionize the carboxylic acid group and significantly increase its aqueous solubility[6][7].

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. However, it is crucial to be aware of the thermal stability of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid. Prolonged or excessive heating can lead to degradation. We recommend heating the solution to a moderate temperature (e.g., 37-50°C) for a short period while stirring. Always check for any signs of color change or degradation. For many carboxylic acids, solubility in hot water is significantly higher than in cold water[8].

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility problems with 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid.

Initial Assessment and Strategy Selection

The first step is to determine the required concentration and the solvent system compatible with your downstream application.

Caption: Initial decision workflow for solubility strategy.

Protocol 1: Preparing a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for creating a stock solution for serial dilutions.

Objective: To prepare a clear, high-concentration stock solution of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid.

Materials:

-

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Vortex mixer

-

Warming bath or block (optional)

Procedure:

-

Weigh the Compound: Accurately weigh the desired amount of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid in a suitable vial.

-

Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, gently warm the solution to 37-40°C for 5-10 minutes.

-

Vortex again.

-

-

Observation: A successful stock solution should be clear with no visible particulates.

Causality: DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice of many organic compounds, making it an excellent choice for initial solubilization[5].

Protocol 2: pH-Dependent Solubilization in Aqueous Buffers

This protocol is ideal for preparing solutions directly in an aqueous medium for biological assays.

Objective: To determine the optimal pH for dissolving 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid in an aqueous buffer.

Materials:

-

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

-

A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

-

pH meter

-

Stir plate and stir bar

-

Dilute NaOH solution (e.g., 0.1 M) for pH adjustment

Procedure:

-

Initial Suspension: Add the desired amount of the compound to the buffer with the lowest pH (e.g., pH 5.0) to create a suspension.

-

Titration and Dissolution:

-

While stirring, slowly add the dilute NaOH solution dropwise.

-

Monitor the pH continuously with a calibrated pH meter.

-

Observe the solution for clarity. The compound should start to dissolve as the pH increases and approaches/surpasses its pKa.

-

-

Determine Optimal pH: Note the pH at which the compound completely dissolves to form a clear solution. This will be your optimal pH for dissolution.

-

Verification: Prepare a fresh solution at the determined optimal pH to confirm complete dissolution.

Causality: For a carboxylic acid, increasing the pH above its pKa deprotonates the acidic proton, forming a more polar and thus more water-soluble carboxylate anion[6][9].

Caption: Effect of pH on the solubility of an acidic compound.

Protocol 3: Utilizing Co-solvents for Enhanced Solubility

This protocol can be used when DMSO is not suitable for the final assay and pH adjustment alone is insufficient.

Objective: To improve the solubility of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid in an aqueous system using a co-solvent.

Materials:

-

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

-

Ethanol or Propylene Glycol

-

Aqueous buffer at a suitable pH (determined from Protocol 2 or a neutral pH)

-

Vortex mixer

Procedure:

-

Prepare Co-solvent/Buffer Mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in buffer).

-

Solubility Testing:

-

Add an excess amount of the compound to a fixed volume of each co-solvent/buffer mixture.

-

Vortex or stir the samples for a set period (e.g., 1 hour) to reach equilibrium.

-

Centrifuge the samples to pellet any undissolved solid.